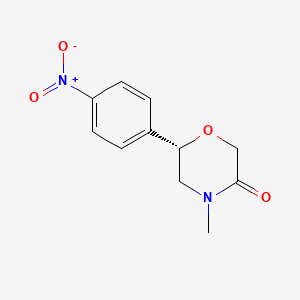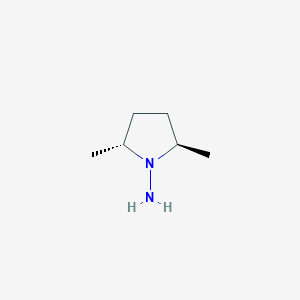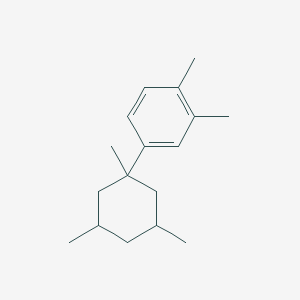
4-(4-Dodecylphenyl)butan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Dodecylphenyl)butan-1-OL is an organic compound with the molecular formula C22H38O It is a type of alcohol characterized by a long dodecyl chain attached to a phenyl group, which is further connected to a butanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Dodecylphenyl)butan-1-OL typically involves the alkylation of 4-phenylbutanol with a dodecyl halide under basic conditions. The reaction can be carried out using sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as the base in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction proceeds via a nucleophilic substitution mechanism, where the phenylbutanol acts as the nucleophile attacking the dodecyl halide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced purification techniques such as distillation and recrystallization are often employed to achieve high-quality output.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Dodecylphenyl)butan-1-OL can undergo various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, hydrogenation with palladium on carbon (Pd/C).
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with bromine (Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 4-(4-Dodecylphenyl)butanal, 4-(4-Dodecylphenyl)butanoic acid.
Reduction: 4-(4-Dodecylphenyl)butane.
Substitution: this compound derivatives with nitro, sulfonyl, or halogen groups.
Applications De Recherche Scientifique
4-(4-Dodecylphenyl)butan-1-OL has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a surfactant and its interactions with biological membranes.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the formulation of specialty chemicals, lubricants, and additives.
Mécanisme D'action
The mechanism of action of 4-(4-Dodecylphenyl)butan-1-OL involves its interaction with various molecular targets. The long dodecyl chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can disrupt microbial cell membranes, leading to antimicrobial effects. Additionally, the phenyl and butanol moieties can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s activity in different environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4-Iodophenyl)butan-1-OL
- 4-(4-Bromophenyl)butan-1-OL
- 4-(4-Chlorophenyl)butan-1-OL
- 4-(4-Methoxyphenyl)butan-1-OL
Uniqueness
4-(4-Dodecylphenyl)butan-1-OL is unique due to its long dodecyl chain, which imparts distinct hydrophobic properties and enhances its ability to interact with lipid membranes. This makes it particularly useful in applications requiring surfactant properties and membrane interactions, setting it apart from other similar compounds with shorter or different substituents.
Propriétés
Numéro CAS |
926028-60-6 |
|---|---|
Formule moléculaire |
C22H38O |
Poids moléculaire |
318.5 g/mol |
Nom IUPAC |
4-(4-dodecylphenyl)butan-1-ol |
InChI |
InChI=1S/C22H38O/c1-2-3-4-5-6-7-8-9-10-11-14-21-16-18-22(19-17-21)15-12-13-20-23/h16-19,23H,2-15,20H2,1H3 |
Clé InChI |
MFZMCLYASDLCLA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC1=CC=C(C=C1)CCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-(1-Methyl-1H-imidazol-2-yl)ethyl]benzoic acid](/img/structure/B14185363.png)


![6-Chloropyrido[3,4-c][1,5]naphthyridine](/img/structure/B14185383.png)

![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 7-methoxy-2-methyl-, 1-oxide](/img/structure/B14185394.png)
![N-[Ethoxy(phenyl)phosphoryl]-L-serine](/img/structure/B14185400.png)
![2-{(2S)-2-[(Prop-2-en-1-yl)amino]pent-4-en-2-yl}phenol](/img/structure/B14185404.png)
![[6-(Trifluoromethyl)naphthalen-2-yl]methanethiol](/img/structure/B14185406.png)

![2-Chloro-5-[(1H-pyrrolo[3,2-c]pyridin-4-yl)amino]phenol](/img/structure/B14185420.png)
![(2S,3S)-2-[(4-methoxyphenyl)methoxy]hex-4-en-3-ol](/img/structure/B14185423.png)

